2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a tetrahydroquinoline derivative featuring a nitro group at the 8-position and a chloroacetyl moiety at the 1-position. The nitro group introduces strong electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-10(15)13-6-2-4-8-3-1-5-9(11(8)13)14(16)17/h1,3,5H,2,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFHRSKCJJPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])N(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two key components:
- 8-Nitro-1,2,3,4-tetrahydroquinoline : A saturated six-membered ring fused to a benzene ring with a nitro group at position 8.
- Chloroacetyl group : Introduced via N-acylation of the secondary amine in the tetrahydroquinoline scaffold.
Retrosynthetic strategies prioritize the formation of the nitro-substituted tetrahydroquinoline core before functionalization.
Synthesis of the 8-Nitro-1,2,3,4-Tetrahydroquinoline Core
Borrowing Hydrogen Methodology
The borrowing hydrogen (BH) strategy, demonstrated for tetrahydroquinoline synthesis, offers an atom-efficient pathway. For the nitro-substituted derivative, modifications to the reported protocol are necessary:
Step 1: Preparation of Nitro-Substituted 2-Aminobenzyl Alcohol
- Starting material : 4-Nitro-2-nitroaniline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces one nitro group to an amine, yielding 4-nitro-2-aminobenzyl alcohol.
- Challenges : Selective reduction requires controlled conditions to avoid over-reduction of the aromatic nitro group.
Step 2: Manganese-Catalyzed Cyclization
- Reagents : 4-Nitro-2-aminobenzyl alcohol, secondary alcohol (e.g., ethanol), Mn(I) PN₃ pincer complex, KH/KOH base.
- Conditions : 120°C in dimethyl ether (DME), 24–48 hours.
- Mechanism :
- Dehydrogenation : The catalyst dehydrogenates the secondary alcohol to a ketone.
- Condensation : The ketone reacts with the amine to form an imine intermediate.
- Cyclization : Intramolecular aldol condensation forms the tetrahydroquinoline ring.
- Hydrogenation : The catalyst transfers hydrogen back to saturate the ring.
Step 3: Nitro Group Retention
- The aromatic nitro group must remain intact during cyclization. Electron-withdrawing nitro groups may slow reaction rates, necessitating longer durations or elevated temperatures.
Alternative Pathway: Nitration of Preformed Tetrahydroquinoline
- Step 1 : Synthesize 1,2,3,4-tetrahydroquinoline via BH methodology.
- Step 2 : Direct nitration using HNO₃/H₂SO₄.
- Regioselectivity : Nitration at position 8 requires directing groups. Without substituents, mixtures may form.
- Limitation : Low yield due to poor selectivity and side reactions (e.g., oxidation of the saturated ring).
N-Acylation with Chloroacetyl Chloride
Reaction Conditions
- Substrate : 8-Nitro-1,2,3,4-tetrahydroquinoline.
- Reagents : Chloroacetyl chloride, base (e.g., triethylamine, pyridine).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature.
- Mechanism : Nucleophilic acyl substitution at the secondary amine.
Optimization Considerations
- Stoichiometry : Excess chloroacetyl chloride (1.5–2.0 equiv) ensures complete acylation.
- Side Reactions : Over-acylation or hydrolysis of the nitro group under acidic conditions.
- Workup : Aqueous extraction to remove HCl byproduct, followed by column chromatography for purification.
Integrated One-Pot Synthesis
A hypothetical cascade reaction combines cyclization and acylation:
- BH Cyclization : Form 8-nitro-1,2,3,4-tetrahydroquinoline in situ.
- In Situ Acylation : Add chloroacetyl chloride directly to the reaction mixture.
- Advantages : Reduced purification steps.
- Challenges : Compatibility of Mn catalyst with acylating agents; potential catalyst poisoning.
Comparative Analysis of Methods
Spectroscopic Characterization
Critical data for verifying the target compound:
- ¹H NMR :
- Aromatic protons (δ 7.5–8.5 ppm, nitro group deshielding).
- Tetrahydroquinoline CH₂ groups (δ 1.5–3.0 ppm).
- Chloroacetyl COCH₂Cl (δ 4.0–4.5 ppm).
- IR : C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹).
- MS : Molecular ion peak at m/z 267.07 (C₁₁H₁₀ClN₂O₃⁺).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can be carried out using chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Reduction products include tetrahydroquinoline derivatives.
Substitution: Introduction of additional halogen atoms or other substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions. Its reactivity with cysteine residues makes it valuable in chemoproteomic studies.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer and microbial infections.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituent type (e.g., nitro, methoxy, chloro, methyl) and their positions on the tetrahydroquinoline ring. These variations significantly alter electronic properties and reactivity:
Physicochemical and Pharmacokinetic Properties
Notes:
- The nitro derivative’s higher molecular weight (~253.66) may reduce solubility compared to methoxy (239.70) or methyl (162.62) analogs.
Stability and Reactivity
- Nitro Group : Increases susceptibility to metabolic reduction (e.g., nitroreductases) and photodegradation, limiting shelf life .
- Methoxy Group : Improves oxidative stability but may reduce electrophilicity, requiring higher concentrations for target engagement .
- Chloro Group : Offers a compromise between stability and reactivity, ideal for prolonged assays .
Biological Activity
2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic compound belonging to the class of tetrahydroquinolines. This compound has garnered attention due to its potential biological activities, including its effects on various biological pathways and its applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.
The molecular formula of this compound is , with a molecular weight of approximately 239.66 g/mol. The structure features a chloro group and a nitro group attached to a tetrahydroquinoline backbone, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that compounds containing the tetrahydroquinoline structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinolines can inhibit bacterial growth and demonstrate antifungal activity. The presence of the nitro group is often associated with enhanced antimicrobial efficacy.
Inhibition of Nitric Oxide Synthase (nNOS)
The compound has been evaluated for its inhibitory effects on nitric oxide synthase (nNOS), an enzyme implicated in various physiological processes and pathologies. Inhibitors of nNOS are considered for therapeutic applications in conditions like neurodegenerative diseases and cardiovascular disorders. Preliminary findings suggest that modifications in the tetrahydroquinoline structure can significantly influence nNOS inhibition potency.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the tetrahydroquinoline series:
Case Study: nNOS Inhibition
In a study focused on nNOS inhibition, it was found that 8-nitrotetrahydroquinoline derivatives exhibited varying degrees of potency. For example, one derivative demonstrated an IC50 value of 93 nM against nNOS, indicating significant inhibitory potential compared to other tested compounds .
Case Study: Antimicrobial Properties
Another investigation highlighted the antimicrobial properties of tetrahydroquinoline derivatives against several bacterial strains. The results showed that certain modifications led to improved activity against Gram-positive and Gram-negative bacteria, suggesting that structural variations play a crucial role in determining efficacy .
Q & A
Q. What are the established synthetic routes for 2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?
The synthesis typically involves sequential nitration and chlorination steps. First, nitration of the tetrahydroquinoline precursor at the 8-position is performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The resulting 8-nitro intermediate is then subjected to chlorination via reaction with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous conditions to introduce the chloroacetyl group. Solvent choice (e.g., dichloromethane or DMF) and reflux duration (4–12 hours) are critical for yield optimization .
Q. How is the compound characterized to confirm its structural identity?
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the nitro group's position and chloroacetyl substitution. Aromatic proton shifts in the nitro-substituted region (δ 8.5–9.0 ppm) and carbonyl carbon signals (δ 190–200 ppm) are diagnostic .
- X-Ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using software suites like SHELX or WinGX is employed. The SHELX system is particularly robust for resolving complex bicyclic frameworks .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₀ClN₂O₃; theoretical MW 266.04 g/mol) and isotopic patterns .
Q. What reactivity patterns are expected due to the chloroacetyl and nitro groups?
The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form covalent adducts, a property exploited in probe design for chemoproteomics . The nitro group can act as a hydrogen-bond acceptor or participate in reduction reactions (e.g., catalytic hydrogenation to an amine). However, steric hindrance from the tetrahydroquinoline ring may slow reactivity compared to simpler analogs .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity in target identification?
- Chemoproteomic Profiling : Use the compound as an electrophilic "scout" fragment in competitive ABPP (activity-based protein profiling). Incubate with cell lysates, followed by click-chemistry conjugation to a reporter tag (e.g., biotin-azide) and streptavidin pulldown. LC-MS/MS identifies cysteine residues covalently modified, revealing targetable proteins .
- Dose-Response Studies : Vary concentrations (1–100 µM) to assess selectivity and off-target effects. Pair with CRISPR-Cas9 knockout models to validate target engagement .
Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Dynamic Effects : Discrepancies in nitro group orientation (planar vs. non-planar) may arise from solution vs. solid-state structures. Perform variable-temperature NMR to assess conformational flexibility .
- DFT Calculations : Use computational methods (e.g., Gaussian) to model optimized geometries and compare with experimental data. This clarifies whether observed differences are due to experimental artifacts or intrinsic molecular dynamics .
Q. What strategies optimize reaction conditions for nitro group stability during synthesis?
- Temperature Control : Nitro groups are sensitive to thermal degradation. Maintain nitration steps below 10°C and use low-boiling solvents (e.g., CH₂Cl₂) to enable rapid cooling .
- Acid Scavengers : Add urea or NaHCO₃ during chlorination to neutralize HCl byproducts, preventing nitro group protonation and decomposition .
- Protection/Deprotection : If side reactions persist, temporarily protect the nitro group as a tert-butyl carbamate (Boc) before chlorination, followed by acidic deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
